Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine
Description
Nomenclature and Structural Characterization of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanamine is assigned based on the hierarchical substitution pattern of the molecule. The parent structure is ethanamine , modified by:
- A methyl group bonded to the nitrogen atom of the amine.
- A sulfanyl group (-S-) at the second carbon of the ethyl chain.
- A 4-methyl-4H-1,2,4-triazol-3-yl substituent attached to the sulfanyl group.
The molecular formula C₆H₁₂N₄S is derived from:
- Triazole ring : Three nitrogen atoms and two carbon atoms (C₂H₃N₃).
- Methyl group at position 4 of the triazole: +C₁H₃.
- Ethylsulfanyl-methylamine chain : C₃H₆NS.
Table 1: Molecular Formula Breakdown
| Component | Contribution | Total Atoms |
|---|---|---|
| 4H-1,2,4-triazol-3-yl | C₂H₂N₃ | C₂H₂N₃ |
| Methyl (position 4) | C₁H₃ | C₃H₅N₃ |
| Sulfanyl group | S | C₃H₅N₃S |
| N-methylethanamine | C₃H₇N | C₆H₁₂N₄S |
The molecular weight calculates to 172.25 g/mol , consistent with the formula C₆H₁₂N₄S.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
While experimental NMR data for this compound is not publicly available, predicted spectral features can be inferred from analogous triazole derivatives:
- ¹H NMR :
- Triazole protons : Aromatic protons resonate between δ 8.1–8.3 ppm (H-5).
- Methyl groups :
- N-methyl (amine): δ 2.3–2.5 ppm (singlet, 3H).
- C-methyl (triazole): δ 3.8–4.0 ppm (singlet, 3H).
- Ethylsulfanyl chain :
- SCH₂CH₂N: δ 2.7–3.1 ppm (multiplet, 4H).
- ¹³C NMR :
- Triazole carbons: C-3 (δ 145–150 ppm), C-5 (δ 125–130 ppm).
- Methyl carbons: N-CH₃ (δ 35–38 ppm), C-CH₃ (δ 40–42 ppm).
- Ethylsulfanyl carbons: SCH₂ (δ 30–32 ppm), CH₂N (δ 45–48 ppm).
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 172.1 ([M]⁺) would undergo characteristic cleavages:
- S-C bond rupture : Generates fragments at m/z 111.0 (triazole-methyl ion, C₄H₅N₃⁺) and m/z 61.1 (CH₂N(CH₃)₂⁺).
- Triazole ring opening : Loss of N₂ (28 Da) yields m/z 144.1.
- Methyl elimination : [M−15]⁺ at m/z 157.1.
Table 2: Predicted Mass Spectral Fragments
| m/z | Fragment | Structure |
|---|---|---|
| 172.1 | Molecular ion | C₆H₁₂N₄S⁺ |
| 111.0 | C₄H₅N₃⁺ | Triazole-methyl |
| 61.1 | C₂H₇N⁺ | CH₂N(CH₃)₂ |
X-ray Crystallographic Analysis of Molecular Geometry
No crystallographic data is currently available for this compound. However, analogous 1,2,4-triazole derivatives exhibit planar triazole rings with bond lengths of 1.31–1.38 Å (C-N) and 1.33–1.40 Å (N-N). The sulfanyl group’s dihedral angle relative to the triazole plane is expected to range between 60°–90°, influencing conjugation effects.
Tautomeric Forms and Stereoelectronic Considerations
The 1,2,4-triazole core exhibits tautomerism, with equilibrium between 1H- and 4H- forms. For this compound, the 4H-tautomer is stabilized by:
- Methyl substitution at position 4, which blocks protonation at N-4.
- Sulfanyl electron-withdrawing effects , which favor proton localization at N-1.
Stereoelectronic effects include:
- Conjugation : The sulfanyl group’s lone pairs delocalize into the triazole ring, enhancing aromatic stability.
- Steric hindrance : The N-methyl and triazole-methyl groups restrict rotation about the C-S bond, fixing the ethylamine chain in a gauche conformation.
Figure 1: Predominant Tautomer
CH₃
|
N—N—C(SCH₂CH₂NHCH₃)
| |
N CH₃
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-methyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C6H12N4S/c1-7-3-4-11-6-9-8-5-10(6)2/h5,7H,3-4H2,1-2H3 |
InChI Key |
ULEIJIOZNQKEBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NN=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Triazole-3-thiol Intermediate and Alkylation
A widely reported method involves the synthesis of 1,2,4-triazole-3-thiol derivatives, which are then alkylated with haloalkylamines to introduce the sulfanyl-ethylamine side chain.
Synthesis of 4-methyl-1,2,4-triazole-3-thiol : Starting from hydrazine and appropriate nitriles or carboxylic acid derivatives, the triazole ring is formed, and the thiol group is introduced at position 3.
Alkylation with 2-chloroethylamine or its derivatives : The triazole-3-thiol undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride or similar alkyl halides in the presence of a base (e.g., triethylamine) to yield the sulfanyl-ethylamine intermediate.
Methylation of the amine : The primary amine can be methylated using formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide to afford the N-methylated amine, completing the synthesis of this compound.
Microwave-Assisted Synthesis for Enhanced Yield
A recent advancement in the preparation of related triazole sulfanyl compounds employs microwave irradiation to improve reaction efficiency and yield.
Microwave conditions : Using microwave radiation at 600 W for 30 minutes has been shown to significantly increase the yield of triazole sulfanyl derivatives up to 97%, compared to conventional heating methods.
Advantages : Microwave-assisted synthesis reduces reaction time, enhances purity, and is suitable for scale-up in industrial settings.
Reagents and Conditions Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Triazole ring formation | Hydrazine derivatives, nitriles/carboxylic acids | Cyclization under reflux or microwave |
| Thiol introduction | Formation of 1,2,4-triazole-3-thiol | Confirmed by NMR and IR spectra |
| Alkylation | 2-chloroethylamine or haloalkylamine, base (e.g., triethylamine) | Room temperature or microwave-assisted |
| Methylation (amine) | Formaldehyde + formic acid or methyl iodide | Eschweiler–Clarke or alkylation |
Characterization and Analytical Data
NMR Spectroscopy : The presence of the methyl group on the triazole ring is confirmed by singlets around 2-3 ppm in ^1H NMR. The ethylamine side chain protons appear as triplets and quartets in the 2.5–4.5 ppm range, while the sulfanyl linkage is inferred from chemical shifts and coupling patterns.
IR Spectroscopy : Characteristic absorption bands include N–H stretching (3200–3400 cm⁻¹), C=N stretching of the triazole ring (~1500–1600 cm⁻¹), and C–S stretching vibrations.
Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the identity of the synthesized compound.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional reflux alkylation | 12–24 hours | 70–85 | Simple setup, well-established | Longer reaction time |
| Microwave-assisted synthesis | 20–30 minutes | Up to 97 | Rapid, high yield, scalable | Requires specialized equipment |
| Direct methylation post-alkylation | 1–4 hours | 80–90 | Efficient N-methylation | Additional step needed |
Research Findings and Notes
The 1,2,4-triazole scaffold is highly stable and biologically relevant, often incorporated in pharmaceuticals due to its favorable properties such as low toxicity and high reactivity.
Sulfanyl substitution at the 3-position enhances biological activity, including antimicrobial and anticancer effects, making the preparation of such derivatives important for drug discovery.
Microwave-assisted synthesis methods have been successfully applied to triazole derivatives, improving yields and reducing environmental impact by minimizing solvent use and reaction times.
The methylation of the ethylamine side chain improves the compound’s solubility and pharmacokinetic properties, which is crucial for its potential application in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
Benzamide Derivatives
Compounds such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (score: 0.479) share the triazole-sulfanyl motif but incorporate benzamide backbones. These derivatives exhibit pharmacological relevance, though their amide linkages reduce basicity compared to the ethylamine in the target compound .
Acetamide Derivatives
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives () replace the ethylamine with an acetamide group. These compounds demonstrate antiviral activity against adenovirus and ECHO-9, with cytotoxicity profiles dependent on substituents. The ethylamine in the target compound may enhance cellular uptake due to its protonatable amine .
Adamantyl and Morpholine Analogues
The compound 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine () shares structural similarity but includes a bulky adamantyl group. Despite this, its hyperpolarizability (nonlinear optical property) is comparable to the target compound, suggesting that the triazole-sulfanyl-ethylamine scaffold dominates electronic properties. In contrast, 4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine () introduces a morpholine ring, improving aqueous solubility but reducing basicity .
Physicochemical and Crystallographic Properties
Polymorphism
The orthorhombic and monoclinic polymorphs of 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione () highlight conformational flexibility in triazole-sulfanyl compounds. While bond lengths and angles remain consistent, polymorphism affects melting points (451 K vs. 454 K) and bioavailability. The target compound may exhibit similar behavior, necessitating crystallographic analysis for formulation optimization .
Nonlinear Optical (NLO) Properties
The target compound’s hyperpolarizability (calculated via DFT/B3LYP) is nine times greater than urea and comparable to adamantyl derivatives (). This positions it as a promising NLO material, with the ethylamine group contributing to charge transfer dynamics .
Antiviral and Antimicrobial Potential
Triazole-sulfanyl derivatives, such as those in , inhibit viral replication (e.g., adenovirus-5) by targeting viral entry or replication machinery. Molecular docking (using AutoDock Vina, ) suggests that the ethylamine group in the target compound may enhance binding to viral proteases or polymerases compared to acetamide or benzamide analogs .
Cytotoxicity
Cytotoxicity toward HEK-293 and GMK cells varies across analogs. Ethylamine derivatives generally show lower toxicity than morpholine or adamantyl-containing compounds, likely due to reduced hydrophobicity .
Biological Activity
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are known to contribute to its biological activities. The molecular formula is with a molecular weight of approximately 264.35 g/mol. The presence of these functional groups suggests potential applications in treating various diseases, including fungal infections and cancer.
Triazole compounds often exert their biological effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism typically involves:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Modulation of Receptor Function : Some compounds may alter receptor activity, influencing cellular signaling pathways.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. They act primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways.
Study on Antioxidant and Antibacterial Activities
A study published in PMC examined a series of alkyl thio-1,2,4-triazole compounds that demonstrated significant antioxidant and antibacterial activities. The findings indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, suggesting their potential utility in pharmaceutical applications .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of triazole derivatives with target enzymes. For example, compounds were found to exhibit high binding affinities (docking scores ≤ -9.0 kcal/mol) with bacterial enzyme targets, indicating strong interactions that could lead to effective antibacterial action .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Nitrophenyl)-2-{(4-Pyridinyl)methyl}-4H-1,2,4-triazole | Triazole ring with nitro substitution | Anticancer |
| Ethyl ((4-Phenyl-5-Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) Acetate | Triazole ring with thiol group | Antifungal |
| 5-Mercapto(substitutedthio)-1,2,4-triazoles | Alkylthio groups | Antioxidant and antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
